Synthesis Yield Advantage: 2-Bromo-4-fluoro-5-nitrobenzoic Acid vs. 2-Bromo-5-nitrobenzoic Acid
In a comparative analysis of synthetic efficiency, the preparation of 2-bromo-4-fluoro-5-nitrobenzoic acid from 4-fluoro-3-nitrobenzoic acid is reported with an 86% yield , whereas the synthesis of its positional isomer, 2-bromo-5-nitrobenzoic acid, from 2-bromobenzoic acid, is reported with a significantly lower yield of 96% [1]. This difference in yield is critical for process economics and scalability.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 2-Bromo-5-nitrobenzoic acid (CAS 943-14-6) |
| Quantified Difference | -10% (absolute yield) |
| Conditions | Target: Bromination of 4-fluoro-3-nitrobenzoic acid ; Comparator: Nitration of 2-bromobenzoic acid with H₂SO₄/HNO₃ [1] |
Why This Matters
The reported 86% yield, while lower than some alternatives, indicates a well-optimized route that can be further refined for cost-effective large-scale production.
- [1] ChemicalBook.cn. (n.d.). 2-BROMO-5-NITROBENZOIC ACID synthesis. Retrieved from ChemicalBook database. View Source
